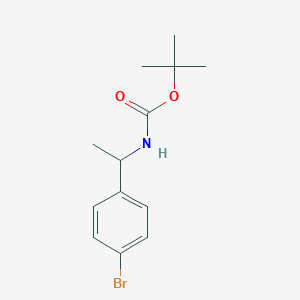

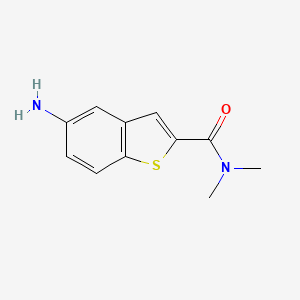

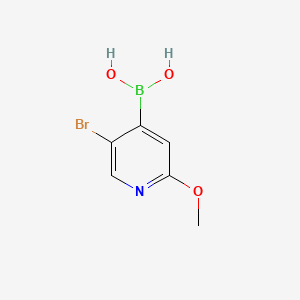

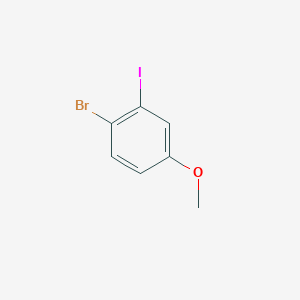

1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Catalysis in Organic Synthesis

“1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride” can serve as a ligand that stabilizes metal catalysts in organic synthesis. For example, similar triazole compounds have been used to enhance the catalytic effect of copper in azide-alkyne cycloaddition reactions .

Antiproliferative Agents

Triazole derivatives have shown noteworthy effects against certain types of cancer cells. For instance, 1,2-benzisoxazole tethered 1,2,3-triazoles have established antiproliferative effects against human acute myeloid leukemia (AML) cells . It’s plausible that “1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride” could be explored for similar applications.

Antifungal Activity

Some triazole compounds are known for their potential antifungal activity. The related compound “1-Benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid” has been identified as having potential antifungal properties . This suggests that “1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride” might also be researched for use in antifungal treatments.

Nucleoside Analog Synthesis

Triazoles are often used in the synthesis of nucleoside analogs which are important in pharmaceuticals, particularly as antiviral agents. While the search results do not directly mention “1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride”, its structural similarity to other triazoles suggests it could be used in this capacity .

Future Directions

The future directions for research on “1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride” and similar compounds could involve further exploration of their potential as multi-target directed ligands (MTDLs) in the development of disease-modifying therapies, particularly for neurodegenerative diseases like Alzheimer’s Disease . Additionally, more research is needed to fully understand their synthesis, chemical reactions, and mechanisms of action.

properties

IUPAC Name |

1-benzyl-5-methyltriazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-8-10(11(12)16)13-14-15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFYWQTXJOLVSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477502 |

Source

|

| Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |

CAS RN |

664351-09-1 |

Source

|

| Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)